molecular formula C17H14ClNO2 B278994 2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B278994
M. Wt: 299.7 g/mol
InChI Key: PQSJMLZJMPFDFZ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, commonly known as CL-316,243, is a synthetic compound that has been extensively studied for its potential use in the treatment of obesity and metabolic disorders. It belongs to the class of compounds known as beta-3 adrenergic receptor agonists, which are known to increase energy expenditure and promote weight loss.

Mechanism of Action

CL-316,243 acts as a selective agonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue and is involved in the regulation of energy expenditure and thermogenesis. Activation of the beta-3 adrenergic receptor leads to the activation of adenylate cyclase and the subsequent production of cyclic AMP, which in turn activates protein kinase A and leads to the activation of several downstream signaling pathways that promote energy expenditure and weight loss.
Biochemical and Physiological Effects:
CL-316,243 has been shown to increase energy expenditure and promote weight loss in animal models, primarily through the activation of thermogenesis in brown adipose tissue. It has also been shown to improve glucose tolerance and insulin sensitivity, and may have potential applications in the treatment of metabolic disorders such as type 2 diabetes. In addition, CL-316,243 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of asthma and other respiratory disorders.

Advantages and Limitations for Lab Experiments

One advantage of CL-316,243 is its selectivity for the beta-3 adrenergic receptor, which allows for more targeted effects and reduces the risk of off-target effects. However, one limitation is that it has primarily been studied in animal models and its effects in humans may differ. In addition, its long-term safety and efficacy have not been fully established.

Future Directions

Future research on CL-316,243 could focus on its potential use in the treatment of obesity and metabolic disorders in humans, as well as its potential use in the treatment of respiratory disorders such as asthma. Additional research could also focus on the development of more selective and potent beta-3 adrenergic receptor agonists, as well as the development of combination therapies that target multiple pathways involved in energy expenditure and weight loss.

Synthesis Methods

CL-316,243 can be synthesized through several methods, including the reaction of 2,4,6-cycloheptatrien-1-one with 2-chloroacetophenone in the presence of a base such as potassium carbonate, followed by reaction with methylamine. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents.

Scientific Research Applications

CL-316,243 has been extensively studied for its potential use in the treatment of obesity and metabolic disorders. It has been shown to increase energy expenditure and promote weight loss in animal models, and has also been shown to improve glucose tolerance and insulin sensitivity. In addition, CL-316,243 has been studied for its potential use in the treatment of asthma and other respiratory disorders.

properties

Product Name

2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

2-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H14ClNO2/c1-19-15-9-5-3-7-13(17(15)21)16(20)11-10-12-6-2-4-8-14(12)18/h2-11H,1H3,(H,19,21)/b11-10+

InChI Key

PQSJMLZJMPFDFZ-ZHACJKMWSA-N

Isomeric SMILES

CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC=CC=C2Cl

SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=CC=C2Cl

Canonical SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=CC=C2Cl

Origin of Product

United States

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